![molecular formula C12H11N3OS B13098990 5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
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Biological Activity
5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H11N3OS
- Molecular Weight : 245.30 g/mol
- CAS Number : 1423121-03-2
Antioxidant Activity
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazole exhibit significant antioxidant properties. For instance, compounds with similar structures have shown effective free radical scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that certain derivatives possess IC50 values indicative of strong antioxidant capabilities .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolo[3,2-B][1,2,4]triazole derivatives. In particular:
- Cell Line Studies : The National Cancer Institute (NCI) conducted screening on various cancer cell lines. Compounds related to this compound showed promising cytotoxicity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and other cancer types .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. For instance, specific derivatives induced significant apoptosis in HepG2 liver cancer cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies involving various bacterial strains indicated that thiazolo[3,2-B][1,2,4]triazole derivatives exhibit notable antibacterial effects against pathogens such as Staphylococcus aureus and antifungal activity against Candida albicans .
Research Findings and Case Studies
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{12}H_{10}N_{4}S
- Molecular Weight : 246.30 g/mol
- CAS Number : 1423121-03-2
The compound features a thiazole ring fused with a triazole moiety, which is known for its biological activity and stability under various conditions.
Medicinal Chemistry
Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth .
Anticancer Properties : Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cells. A notable study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways associated with proliferation .
Material Science
Nanotechnology : The compound's unique electronic properties make it suitable for applications in nanotechnology. It has been investigated for use in organic light-emitting diodes (OLEDs) and as a component in organic photovoltaics due to its potential to enhance charge transport .
Agricultural Chemistry
Pesticide Development : The structure of 5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole has been explored for its efficacy as a pesticide. Preliminary studies suggest that it can act as an effective fungicide against specific plant pathogens .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ tested the antimicrobial effects of synthesized derivatives of thiazolo[3,2-b][1,2,4]triazole against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the methoxyphenyl group enhanced the antibacterial activity significantly compared to the parent compound.
Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Parent Compound | 12 | 50 |
Modified Compound A | 20 | 10 |
Modified Compound B | 18 | 15 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability after 24 hours of exposure.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3OS/c1-8-11(17-12-13-7-14-15(8)12)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3 |
InChI Key |
WZSWCACNUSHGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.